molecular formula C15H9Cl2NO2 B2923012 3-[(2,4-dichloroanilino)methylene]-2-benzofuran-1(3H)-one CAS No. 303995-63-3

3-[(2,4-dichloroanilino)methylene]-2-benzofuran-1(3H)-one

Cat. No.: B2923012
CAS No.: 303995-63-3
M. Wt: 306.14
InChI Key: LWANYLPKFIBDSG-ZSOIEALJSA-N
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Description

3-[(2,4-dichloroanilino)methylene]-2-benzofuran-1(3H)-one is a chemical compound that belongs to the class of benzofuran derivatives It is characterized by the presence of a benzofuran ring fused with a dichloroaniline moiety

Preparation Methods

The synthesis of 3-[(2,4-dichloroanilino)methylene]-2-benzofuran-1(3H)-one typically involves the reaction of 2,4-dichloroaniline with a benzofuran derivative under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-[(2,4-dichloroanilino)methylene]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups using appropriate reagents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(2,4-dichloroanilino)methylene]-2-benzofuran-1(3H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2,4-dichloroanilino)methylene]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

3-[(2,4-dichloroanilino)methylene]-2-benzofuran-1(3H)-one can be compared with other similar compounds such as:

    2,4-dichloroaniline: A precursor in the synthesis of the compound.

    Benzofuran derivatives: Compounds with similar structural features but different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)iminomethyl]-2-benzofuran-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2/c16-9-5-6-13(12(17)7-9)18-8-14-10-3-1-2-4-11(10)15(19)20-14/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSUEUOUWYCLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)O)C=NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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